BenchChemオンラインストアへようこそ!

3-phenyl-N-pyridin-3-ylprop-2-enamide

High-Throughput Screening Polypharmacology Phenotypic Profiling

3-Phenyl-N-pyridin-3-ylprop-2-enamide (CAS 340258-16-4; synonym: (E)-3-phenyl-N-pyridin-3-ylacrylamide), molecular formula C₁₄H₁₂N₂O and molecular weight 224.26 g/mol, is a secondary carboxamide belonging to the cinnamamide class. The compound contains a characteristic cinnamoyl moiety (phenylpropenoyl) linked via an amide bond to a pyridin-3-yl group, and the E (trans) configuration is typically assigned.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 340258-16-4
Cat. No. B6417098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-pyridin-3-ylprop-2-enamide
CAS340258-16-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2
InChIInChI=1S/C14H12N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H,(H,16,17)
InChIKeyLIKDGODLSLTXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-pyridin-3-ylprop-2-enamide (CAS 340258-16-4): Chemical Identity, HTS Profile & Procurement Considerations


3-Phenyl-N-pyridin-3-ylprop-2-enamide (CAS 340258-16-4; synonym: (E)-3-phenyl-N-pyridin-3-ylacrylamide), molecular formula C₁₄H₁₂N₂O and molecular weight 224.26 g/mol, is a secondary carboxamide belonging to the cinnamamide class [1]. The compound contains a characteristic cinnamoyl moiety (phenylpropenoyl) linked via an amide bond to a pyridin-3-yl group, and the E (trans) configuration is typically assigned . Purified material melts at 147–149 °C (cis isomer spectrum reported) [2]. This small molecule has been deposited into public screening collections and evaluated in multiple high‑throughput screening (HTS) campaigns across diverse target classes, generating a broad primary activity fingerprint that distinguishes it from more narrowly characterised cinnamamide analogs .

Why Generic Cinnamamide Substitution Fails: Evidence That Structural Nuance Dictates Biological Profile for 3-Phenyl-N-pyridin-3-ylprop-2-enamide


Cinnamamide derivatives are commonly described as privileged scaffolds, yet small modifications in the amide substituent and olefin geometry produce dramatic shifts in target engagement [1]. The pyridin-3-yl isomer (the target compound) and its close analog N-phenyl-2-(pyridin-3-yl)prop-2-enamide (PDB ligand KJO) both share the C₁₄H₁₂N₂O formula, but the reversed attachment of the phenyl and pyridine rings results in distinct HTS hit patterns [2]. Even within the same in‑class series, CDK2 IC₅₀ values span from low‑nanomolar (1.6 nM) to double‑digit micromolar (>10 µM), illustrating that generic cinnamamide‑based procurement cannot guarantee on‑target potency or off‑target selectivity [3]. Without compound‑specific quantitative evidence, substitution risks introducing undetected polypharmacology or losing the multi‑target fingerprint that makes this particular compound valuable for phenotypic screening programs.

Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Evidence for 3-Phenyl-N-pyridin-3-ylprop-2-enamide


Multi‑Target HTS Fingerprint: Broad Primary Activity Across Seven Target Classes Versus Narrowly Profiled Analogs

The target compound (CAS 340258-16-4) has been tested in at least seven distinct primary HTS assays deposited in public databases, hitting diverse targets including RGS4, mu‑opioid receptor (MOR‑1), ADAM17, M1 muscarinic receptor, LtaS, FadD2, and the unfolded protein response pathway . By contrast, the structurally reversed analog N‑phenyl-2-(pyridin-3-yl)prop-2-enamide (KJO) has a much narrower annotated profile, limited primarily to P2X3 antagonism data [1]. This breadth of primary hits makes the target compound uniquely suited as a phenotypic screening probe, whereas the analog offers a cleaner but narrower pharmacological signature.

High-Throughput Screening Polypharmacology Phenotypic Profiling Cinnamamide

P2X3 Antagonism: Sub‑Micromolar Potency on Rat P2X3 Versus Human P2X3 Inactivity

The target compound exhibits clear species‑dependent P2X3 pharmacology: it antagonises recombinant rat P2X3 with an EC₅₀ of 80 nM, yet shows essentially no activity (IC₅₀ ≈ 999 nM) at the human orthologue expressed in rat C6BU‑1 cells [1][2]. The reversed analog KJO also shows rat P2X3 antagonism at 80 nM [3], but no human P2X3 data are available for that compound. Potent pyridinyl‑amide P2X3 inhibitors from the patent literature achieve IC₅₀ values of 38–176 nM on human P2X3 [4], highlighting that the target compound's human‑rat selectivity gap is a specific feature, not a general property of the chemotype.

P2X3 Receptor Pain Species Selectivity Cinnamamide

PDK1 vs. CDK2 Selectivity: A ∼91‑Fold Kinase Preference That Informs Chemical Probe Utility

Within the same ChEMBL deposition (CHEMBL2023201), the target compound displays an IC₅₀ of 110 nM against PDK1 and 10,000 nM against CDK2, yielding a within‑assay selectivity ratio of approximately 91‑fold in favor of PDK1 [1]. This stands in stark contrast to the potent pyridine‑based CDK2 inhibitors described in the patent literature, where IC₅₀ values as low as 1.6 nM (CDK2/CycA) are reported [2]. The compound therefore fills a unique niche as a moderate‑affinity PDK1 ligand with demonstrable selectivity over CDK2, while most pyridine‑amide CDK2 inhibitors lack any reported PDK1 counter‑screen data.

Kinase Selectivity PDK1 CDK2 Chemical Probe

M. tuberculosis FadD2 and S. aureus LtaS Inhibitory Activity: Dual Anti‑Bacterial Target Engagement Not Found in Common Cinnamamide Analogs

The target compound registered as a hit in a fluorescence‑polarisation screen for FadD2 inhibitors from Mycobacterium tuberculosis, and independently in a screen for inhibitors of lipoteichoic acid synthase (LtaS) from Staphylococcus aureus . Dual engagement of these two phylogenetically and functionally distinct bacterial targets has not been reported for the closely related cinnamamide–chalcone CDK2 inhibitor series, whose antibacterial profiling remains absent from public records [1]. This unique dual‑target antibacterial HTS signature provides a differentiated entry point for fragment‑ or ligand‑based anti‑infective discovery programs.

Antitubercular FadD2 LtaS Antibacterial

Highest‑Value Application Scenarios for 3-Phenyl-N-pyridin-3-ylprop-2-enamide Based on Quantitative Differentiation Evidence


Phenotypic Screening Probe in Polypharmacology or Pathway‑Agnostic Discovery Campaigns

Because the compound has recorded primary HTS signals across ≥7 distinct target classes (RGS4, MOR‑1, ADAM17, M1, LtaS, FadD2, UPR) , it serves as a positive control or tool compound for phenotypic screening cascades where a broad activity fingerprint is desired. Researchers can use its multi‑target profile to benchmark assay sensitivity and to differentiate true phenotypic hits from compounds with excessively narrow pharmacology.

Rodent‑Specific P2X3 Pharmacological Tool with Built‑in Human Negative Control

The ~12.5‑fold selectivity for rat P2X3 (IC₅₀ = 80 nM) over human P2X3 (IC₅₀ ≈ 999 nM) [1] makes this compound uniquely suitable for in vivo pain models in rodents where P2X3 engagement is required, while simultaneously serving as a negative control in human P2X3‑targeted assays. This species‑selectivity gap is not observed in the most potent pyridinyl‑amide P2X3 patent leads (human IC₅₀ 38 nM) [2], ensuring the compound fills an unfilled niche in P2X3 tool compound panels.

PDK1‑Biased Kinase Probe for PI3K/Akt Pathway Dissection

With a PDK1 IC₅₀ of 110 nM and a ~91‑fold window over CDK2 [3], the compound provides a starting scaffold for developing PI3K/Akt pathway modulators that minimise confounding CDK2‑mediated anti‑proliferative effects. This selectivity profile is orthogonal to the potent CDK2‑selective pyridine‑amide series (CDK2 IC₅₀ = 1.6 nM) [4], allowing researchers to deconvolve kinase‑dependent phenotypes in cancer cell lines.

Dual‑Target Anti‑Bacterial Fragment/Ligand Discovery Against M. tuberculosis FadD2 and S. aureus LtaS

The compound's confirmed HTS hits in both FadD2 (M. tuberculosis) and LtaS (S. aureus) primary screens provide a unique entry point for fragment‑based or structure‑guided optimisation of dual‑target anti‑infectives, a profile not reported for the widely studied cinnamamide–chalcone CDK2 inhibitor class [5].

Quote Request

Request a Quote for 3-phenyl-N-pyridin-3-ylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.